2-isocyanato-6-methoxy-1-methyl-1H-indole
CAS No.:
Cat. No.: VC18173397
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-isocyanato-6-methoxy-1-methylindole |
| Standard InChI | InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3 |
| Standard InChI Key | KUMDBJHRFMTOHX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)OC)N=C=O |
Introduction
Structural and Functional Features of 2-Isocyanato-6-methoxy-1-methyl-1H-indole
The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the foundational framework for this compound. Substitutions at positions 1, 2, and 6 introduce distinct electronic and steric influences:
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1-Methyl group: Enhances lipophilicity and modulates electron density across the indole ring, potentially affecting reactivity in coupling reactions .
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6-Methoxy group: An electron-donating substituent that may influence regioselectivity in electrophilic aromatic substitution and improve solubility in polar aprotic solvents .
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2-Isocyanate group: A highly reactive functional group that enables conjugation with amines, alcohols, and thiols, making it a strategic handle for derivatization in drug discovery .
The molecular formula of 2-isocyanato-6-methoxy-1-methyl-1H-indole is CHNO, with a molecular weight of 218.21 g/mol. Its reactivity is dominated by the isocyanate moiety, which undergoes rapid hydrolysis in aqueous environments to form unstable carbamic acid intermediates .
Synthetic Routes and Methodologies
The Curtius rearrangement offers superior safety compared to phosgene-based routes, though moisture control remains critical to prevent premature hydrolysis .
Physicochemical Properties and Stability
The compound’s properties are heavily influenced by its substituents:
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Solubility: Moderately soluble in chlorinated solvents (e.g., DCM, chloroform) and dimethylformamide (DMF), but poorly soluble in water due to the hydrophobic methyl and methoxy groups .
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Stability: The isocyanate group is susceptible to hydrolysis, necessitating anhydrous storage conditions. Stability studies in acetonitrile show a half-life of <24 hours at 25°C in the presence of trace moisture .
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Spectroscopic Data:
Related Compounds and Structural Analogues
Table 2: Comparison of Indole Derivatives with Varied Substituents
The uniqueness of 2-isocyanato-6-methoxy-1-methyl-1H-indole lies in its trifunctional architecture, enabling simultaneous interactions with multiple biological targets.
Applications in Organic Synthesis
The isocyanate group serves as a versatile handle for constructing urea, carbamate, and amide linkages. Recent applications include:
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